Product packaging for Perfucol(Cat. No.:CAS No. 105605-66-1)

Perfucol

Cat. No.: B008524
CAS No.: 105605-66-1
M. Wt: 647.12 g/mol
InChI Key: ZNEQTWUFILMFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perfucol, also known as this compound, is a useful research compound. Its molecular formula is C13H2F25N and its molecular weight is 647.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H2F25N B008524 Perfucol CAS No. 105605-66-1

Properties

CAS No.

105605-66-1

Molecular Formula

C13H2F25N

Molecular Weight

647.12 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1,1,2,2,3,3,3-heptafluoropropan-1-amine

InChI

InChI=1S/C10F18.C3H2F7N/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16;4-1(5,2(6,7)8)3(9,10)11/h;11H2

InChI Key

ZNEQTWUFILMFLD-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C(C(N)(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C(C(N)(F)F)(C(F)(F)F)(F)F

Other CAS No.

105605-66-1

Synonyms

perfucol
perfukol

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Perfucol

Primary Synthetic Pathways for Perfluorodecalin-based Compounds

The industrial production of perfluorodecalin (B110024), commercially known as Perfucol, predominantly relies on processes that can effectively replace all hydrogen atoms in a decalin or tetralin precursor with fluorine.

Fluorination Processes of Bicyclic Hydrocarbons (e.g., Decalin)

The most established and widely used industrial method for the synthesis of perfluorodecalin is the Fowler process. This process involves the vapor-phase fluorination of a hydrocarbon, such as decalin or its partially hydrogenated analog tetralin, using a high-valency metal fluoride (B91410), most commonly cobalt(III) fluoride (CoF₃). The Fowler process is typically conducted in two stages. In the first stage, cobalt(II) fluoride is fluorinated to the higher-energy cobalt(III) fluoride. In the second stage, the hydrocarbon feed is introduced and reacts with the CoF₃ at elevated temperatures, resulting in the perfluorinated product and regenerating cobalt(II) fluoride.

Another method that has been employed for the synthesis of perfluorodecalin involves the use of silver(II) fluoride (AgF₂) as the fluorinating agent. This process also requires high temperatures, typically in the range of 225-330°C.

A more recent approach involves the use of a manganese porphyrin complex as a catalyst for the fluorination of alkyl C-H bonds using fluoride ions under mild conditions. In the case of decalin, this method has been shown to predominantly fluorinate at the C2 and C3 methylene positions. While not a method for producing fully perfluorinated decalin, it provides insight into selective fluorination of the bicyclic ring system.

Elemental Fluorination Techniques and their Optimization

Direct fluorination using elemental fluorine (F₂) is a thermodynamically favorable process for producing perfluorocarbons. However, it is notoriously difficult to control due to the extreme exothermicity of the reaction, which can lead to fragmentation of the carbon skeleton and a complex mixture of products. The reaction proceeds via a free-radical chain mechanism.

Optimizing elemental fluorination requires strategies to manage the high heat of reaction. This can be achieved through several techniques:

Dilution: Using an inert gas, such as nitrogen or helium, to dilute the fluorine gas stream, thereby moderating the reaction rate.

Temperature Control: Conducting the reaction at low temperatures to slow down the reaction rate and allow for better heat dissipation.

Specialized Reactors: Employing reactors with high surface area-to-volume ratios or using jet fluorination to rapidly remove heat from the reaction zone.

Stepwise Fluorination: Gradually increasing the fluorine concentration and reaction temperature to control the extent of fluorination in a stepwise manner.

Despite these optimization strategies, direct elemental fluorination of decalin to produce this compound with high selectivity and yield remains a significant challenge, often resulting in a mixture of partially and fully fluorinated products, as well as fragmentation products.

Investigation of Reaction Conditions and Yields in this compound Synthesis

The yield of this compound is highly dependent on the synthetic methodology and the specific reaction conditions employed. The Fowler process, being the primary industrial route, is optimized for large-scale production, though specific yield data is often proprietary.

For laboratory-scale syntheses, the choice of fluorinating agent and conditions significantly impacts the outcome. The crude product from these fluorination processes is typically a complex mixture containing not only the desired perfluorodecalin isomers (cis and trans) but also partially fluorinated compounds and byproducts from molecular fragmentation and rearrangement. This necessitates extensive purification, with low-temperature crystallization being a key technique to separate the isomers and remove impurities.

Synthetic MethodFluorinating AgentPrecursorTemperature (°C)PressureYieldNotes
Fowler Process Cobalt(III) Fluoride (CoF₃)Decalin or TetralinHighAtmosphericIndustrially viable yieldsTwo-stage process; produces a mixture of isomers.
Silver Fluoride Fluorination Silver(II) Fluoride (AgF₂)Naphthalene225 - 330Not specifiedNot specifiedHigh-temperature process.
Catalytic Fluorination Iodosylbenzene/Fluoride IonDecalinMildAtmospheric50-60% (monofluorinated)Selective for C2 and C3 positions; not for perfluorination.
Elemental Fluorination Elemental Fluorine (F₂)DecalinVariable (often low)VariableLow to moderateDifficult to control; produces complex mixtures.

Mechanistic Elucidation of Fluorination Reactions Relevant to this compound

Understanding the reaction mechanisms involved in the fluorination of decalin is crucial for optimizing synthetic processes and controlling product distribution. The formation of the highly stable C-F bond can proceed through different pathways.

Electron Transfer Mechanisms in Perfluorination

The Fowler process is believed to proceed through a single-electron transfer (SET) mechanism. In this process, the hydrocarbon substrate interacts with the high-valent metal fluoride (e.g., CoF₃), leading to the transfer of an electron from the hydrocarbon to the metal center. This generates a carbocation intermediate and reduces the metal's oxidation state. The carbocation can then be attacked by a fluoride ion or undergo rearrangement before fluorination. The potential for carbocation rearrangements can contribute to the formation of a complex mixture of products.

Computational studies have been employed to investigate the mechanistic details of fluorination reactions. These studies can help to elucidate the feasibility of different pathways, such as those involving electron transfer followed by fluoride trapping versus direct fluorine atom transfer. For instance, in copper(I)-mediated deconstructive fluorination, a fluorine-atom-coupled electron transfer (FCET) mechanism has been proposed.

Radical and Ionic Pathways in Fluorine Chemistry

Both radical and ionic pathways are significant in fluorine chemistry and play a role in the synthesis of this compound.

Radical Pathways: Direct fluorination with elemental fluorine proceeds via a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of the F-F bond to generate fluorine radicals. These highly reactive radicals then abstract hydrogen atoms from the hydrocarbon, creating alkyl radicals. The alkyl radicals, in turn, react with molecular fluorine to form the C-F bond and regenerate a fluorine radical, thus propagating the chain. The radical nature of this process contributes to its low selectivity and the formation of numerous byproducts.

Ionic Pathways: As mentioned in the context of the Fowler process, the formation of carbocation intermediates is a key feature of an ionic pathway. The stability and rearrangement potential of these carbocations influence the final product distribution. In other fluorination reactions, the choice of fluorinating agent can favor ionic mechanisms. For example, electrophilic fluorinating agents, such as N-F reagents, can deliver a formal "F⁺" equivalent to a nucleophilic substrate. However, even these reagents can participate in radical reactions under certain conditions.

The distinction between radical and ionic pathways is not always clear-cut, and some reactions may involve a combination of both, often referred to as radical-ionic processes. The specific reaction conditions, including the nature of the substrate, the fluorinating agent, the solvent, and the presence of catalysts or initiators, all play a crucial role in determining the dominant mechanistic pathway in the synthesis of this compound.

Development of Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies for analogues of perfluorinated compounds is driven by the need to fine-tune their physicochemical and biological properties. These strategies often involve the introduction of new functional groups and the precise control of stereochemistry.

Introduction of Nitrogenous Moieties into Perfluorinated Structures

The incorporation of nitrogen-containing functional groups into perfluorinated structures can dramatically alter their properties, introducing basicity, hydrogen bonding capabilities, and new avenues for further functionalization. Research has demonstrated various methods for achieving this transformation.

One approach involves the use of nitrogen nucleophiles to displace fluoride ions in highly fluorinated molecules, although this can be challenging due to the strength of the C-F bond. A more common strategy involves building the nitrogen-containing moiety into the molecule before or during the fluorination process. For instance, the synthesis of fluorinated nitrogen-rich porous organic polymers has been achieved for applications in environmental remediation mdpi.com. These syntheses can involve the reaction of diamino-triazine derivatives with perfluorinated aldehydes mdpi.com.

Another method involves the transformation of existing functional groups on a perfluorinated scaffold. For example, perfluoroalkyl sulfonamides can serve as precursors to a variety of nitrogen-containing compounds researchgate.net. The stability and transformation pathways of these nitrogen-containing polyfluoroalkyl substances are influenced by the nature of the nitrogen head group researchgate.net. The synthesis of morpholine-based analogues of complex natural products has also been explored, demonstrating the feasibility of incorporating nitrogenous heterocycles into intricate molecular architectures nih.gov.

Table 1: Selected Methods for Introducing Nitrogen into Fluorinated Compounds

Method Reagents/Precursors Target Moiety Reference
Polymer Synthesis Diamino-triazine, Perfluorinated aldehyde Nitrogen-rich porous polymer mdpi.com
Precursor Transformation Perfluoroalkyl sulfonamides Various nitrogen derivatives researchgate.net

Stereoselective Synthesis of Perfluorinated Isomers

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. The stereoselective synthesis of perfluorinated isomers is a significant challenge due to the electronic effects of fluorine atoms.

Recent advances have focused on catalytic asymmetric methods. For example, the enantioselective, catalytic vicinal difluorination of alkenes has been developed using chiral resorcinol-based aryl iodide catalysts nih.gov. This approach allows for the generation of chiral products with good levels of enantioselectivity nih.gov. Another strategy involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base component, which can produce diastereomeric sulfonium salts with high diastereomeric ratios nih.govsemanticscholar.org.

Furthermore, palladium-catalyzed asymmetric allylic alkylation has been employed to create arylfluoroacetonitrile derivatives with multiple vicinal stereogenic centers mdpi.com. These methods provide access to a wide range of enantio- and diastereo-enriched perfluorinated building blocks nih.gov. The development of these techniques is critical for exploring the chemical space of chiral fluorinated molecules nih.gov.

Table 2: Examples of Stereoselective Fluorination Reactions

Reaction Type Catalyst/Reagent Key Feature Diastereomeric/Enantiomeric Ratio Reference
Vicinal Difluorination Chiral resorcinol-based aryl iodide Enantio- and diastereo-selective Up to 98% ee nih.gov
C-F Activation Frustrated Lewis Pair with chiral sulfide Desymmetrization of gem-difluoroalkanes Up to 95:5 dr nih.govsemanticscholar.org

Catalytic Approaches in Perfluorocarbon Synthesis

Catalysis plays a pivotal role in the synthesis and transformation of perfluorocarbons, offering milder reaction conditions and improved selectivity. Both transition metal and organocatalytic systems have been developed for various fluorination reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions mdpi.com. This method allows for a high degree of functional group compatibility mdpi.com. For instance, iridium-based photocatalysts have been used for the synthesis of 6-perfluoroalkylated phenanthridines mdpi.com.

In the context of perfluorocarbon decomposition, which can be seen as the reverse of synthesis, catalytic methods are also crucial. Catalysts such as transition metal-modified γ-Al2O3 and metal phosphates have been investigated for the breakdown of perfluorocarbons researchgate.net. These catalytic processes often involve hydrolysis at elevated temperatures researchgate.netgoogle.com.

Hydrogen Bonding Phase Transfer Catalysis (HBPTC) is another innovative concept that utilizes a chiral non-racemic hydrogen bond donor catalyst to transport solid nucleophiles like inorganic fluorides into solution, enabling asymmetric carbon-nucleophile bond formation ox.ac.uk. This has been successfully applied to the asymmetric catalytic nucleophilic fluorination of various electrophiles ox.ac.uk.

Table 3: Catalytic Systems in Perfluorocarbon Chemistry

Catalytic Approach Catalyst Type Application Reference
Photoredox Catalysis Iridium-based photocatalyst Synthesis of perfluoroalkylated aromatics mdpi.com
Heterogeneous Catalysis Metal-modified γ-Al2O3 Decomposition of perfluorocarbons researchgate.net

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a chemical compound with this name have not yielded any relevant results. The name "this compound" does not correspond to a recognized chemical entity in the available scientific and chemical literature.

To provide a scientifically accurate and informative article, it is essential to have verifiable information about the subject's chemical structure, properties, and interactions. Without any data identifying "this compound," it is impossible to generate content that is factual and not speculative.

For an article to be created based on the provided detailed outline, a recognized chemical compound must be the subject. If there is an alternative or standard chemical name for the substance of interest, please provide it.

Molecular Interactions and Physicochemical Phenomena of Perfucol

Molecular Interactions in Aqueous and Organic Solvents

The behavior of "Perfucol" in different solvent environments is dictated by a unique set of molecular interactions that are characteristic of perfluorinated compounds. These interactions are largely governed by the distinct properties of the carbon-fluorine bond, which is highly polar and strong. researchgate.net

Hydrophobic Interactions and Self-Assembly in Aqueous Solutions

The interaction of "this compound" with water is dominated by what is often termed an extreme form of the hydrophobic effect, sometimes referred to as the "fluorous effect". nih.gov This phenomenon arises from the low polarizability of the C-F bond and the larger size of fluorine atoms compared to hydrogen atoms. nih.govresearchgate.net The larger size of fluorine atoms means that creating a cavity in the water structure to accommodate a "this compound" molecule requires more energy than for a corresponding hydrocarbon molecule. researchgate.netnih.govpnas.org This energetic penalty is not sufficiently compensated by favorable interactions between the "this compound" molecule and the surrounding water molecules. researchgate.netnih.govpnas.org

This pronounced hydrophobicity drives "this compound" and other perfluorinated amphiphiles to self-assemble in aqueous solutions to minimize their contact with water. nsf.govrsc.orgresearchgate.net Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form structures such as micelles, where the hydrophobic perfluorinated tails are shielded from the water, and the hydrophilic head groups (if present) are exposed to the aqueous environment. nsf.govresearchgate.net The CMC of perfluorinated surfactants is typically lower than that of their hydrocarbon counterparts, making them highly efficient at forming these self-assembled structures. researchgate.net The addition of other substances, like alcohols, can act as co-solvents or co-surfactants, influencing the formation and structure of these micelles. nsf.govrsc.org

Nanoscale Aggregation and Channel Formation in Perfluorinated Solutions

In aqueous solutions of some perfluorinated acids, research has shown the formation of nanoscale aggregates. nih.gov These aggregates can take the form of denser channels of winding hydrogen-bonded water molecules surrounding clusters of the perfluorinated acid molecules. nih.gov The length of the perfluorinated chain influences the extent of this aggregation and the coordination with water molecules. nih.gov Specifically, as the chain length increases, the coordination number between the acid's oxygen atoms and the surrounding water oxygen atoms also increases, indicating a more ordered local structure. nih.gov This nanoscale organization is a direct consequence of the interplay between the hydrophobic perfluorinated chains and the hydrogen-bonding network of water.

Surface and Interfacial Phenomena of this compound

The unique molecular properties of "this compound" also dictate its behavior at interfaces, leading to distinct adsorption, desorption, and wetting characteristics.

Adsorption and Desorption Kinetics at Interfaces

Perfluorinated compounds like "this compound" have a strong tendency to accumulate at interfaces, such as the air-water interface. nih.gov This adsorption is driven by the desire of the hydrophobic perfluorinated chains to escape the aqueous environment. The kinetics of this process, meaning the rate at which adsorption and desorption occur, are crucial for understanding the behavior of these compounds in various applications.

Studies on the adsorption of perfluorinated acids onto soils have shown that the process can be described by models that account for both fast and slow binding sites. researchgate.net The initial adsorption is often rapid, attributed to the availability of numerous adsorption sites. mdpi.com The adsorption process can be influenced by various factors, including the properties of the solid surface and the chemical structure of the perfluorinated molecule. chemrxiv.org

The desorption process, or the release of adsorbed molecules from a surface, is equally important. The thermal desorption of perfluorooctanesulfonic acid (PFOS) has been studied to understand its decomposition at high temperatures. acs.orgnih.gov The kinetics of desorption are influenced by the strength of the interaction between the adsorbate and the surface. For instance, the desorption of copper fluorides from a copper surface has been shown to have a significant activation energy, indicating a strong interaction. aip.org

Wetting Properties and Surface Tension Modifications

Surfaces coated with perfluorinated compounds like "this compound" are known for their extremely low surface energy, which makes them highly non-wettable by both water and oils (hydrophobic and oleophobic). dtic.mil This property is a direct result of the nature of the outermost layer of molecules. dtic.mil A surface composed of closely packed perfluoromethyl (-CF3) groups exhibits one of the lowest surface energies known. dtic.mil

The ability of a liquid to wet a surface is quantified by the contact angle. wikipedia.org A high contact angle indicates poor wetting. Surfaces treated with perfluorinated compounds can achieve very high contact angles, leading to superhydrophobic behavior where water droplets bead up and roll off easily. wikipedia.org The wetting properties are influenced by both the surface chemistry and the surface topography. uni-freiburg.de

Perfluorocarbons can also significantly reduce the surface tension of liquids, even at low concentrations. dtic.milrsc.org For example, the presence of perfluorocarbon vapors has been shown to substantially decrease the surface tension of water. rsc.orgresearchgate.net This is due to the formation of an adsorbed layer of the perfluorocarbon at the liquid-vapor interface. rsc.org

Interactive Data Table: Surface Tension of Water in the Presence of Perfluorocarbon Vapors

The following table illustrates the effect of perfluoropentane and perfluorohexane (B1679568) vapors on the surface tension of water. The data shows a linear relationship between the partial pressure of the perfluorocarbon vapor and the decrease in surface tension.

PerfluorocarbonPartial Pressure (kPa)Surface Tension (mN/m)
Perfluoropentane072.8
Perfluoropentane20~68
Perfluoropentane40~63
Perfluoropentane60~58
Perfluorohexane072.8
Perfluorohexane5~70
Perfluorohexane10~67
Perfluorohexane15~64

Note: The surface tension values are approximate and based on graphical data from the source material for illustrative purposes. rsc.org

Advanced Analytical Characterization Methodologies for Perfucol

Chromatographic Separations and Detection Techniques

Chromatographic methods are fundamental for separating the components of the Perfucol emulsion, including the active perfluorocarbon compounds and potential impurities or degradation products.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable perfluorocarbons like those found in this compound. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for quantification and identification.

Research Findings:

A headspace GC-MS/MS method has been developed for the trace measurement of perfluorocarbons in biological matrices. nih.gov For the analysis of this compound's components, a sample preparation step involving liquid-liquid extraction is typically employed to separate the PFCs from the emulsion matrix. The chromatographic separation can be achieved on a capillary column such as a CP-select 624 CB. nih.gov

In the mass spectrometer, electron impact ionization is commonly used. For quantitative analysis using selected ion monitoring (SIM) mode, specific ions for perfluorodecalin (B110024) (FDC) and perfluorotripropylamine (B110025) are monitored. For FDC, which consists of cis and trans isomers, characteristic ions are selected for quantification. nih.gov A study on the determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine (a compound structurally related to perfluorotripropylamine) in rat blood by GC-MS reported the use of m/z 293 for FDC quantification due to its abundance and specificity. nih.gov The retention times for the cis and trans isomers of perfluorodecalin are typically very close, for example, 1.78 and 1.87 minutes under specific chromatographic conditions. nih.gov

For enhanced specificity and to reduce background interference, MS/MS can be employed. This involves selecting a precursor ion from the initial mass spectrum and subjecting it to collision-induced dissociation to generate product ions, which are then detected. This technique significantly improves the signal-to-noise ratio, allowing for very low detection limits. The limit of detection for perfluorodecalin in blood using a headspace GC-MS/MS method has been reported to be as low as 9.6 µg/mL. nih.gov

Table 1: GC-MS Parameters for the Analysis of Perfluorodecalin

Parameter Value Reference
Column CP-select 624 CB capillary column nih.gov
Injection Mode Split nih.gov
Ionization Mode Electron Impact (EI) nih.gov
Monitored Ion (m/z) for Quantification 293 nih.gov
Retention Time (cis/trans isomers) 1.78 min / 1.87 min nih.gov

While GC-MS is well-suited for volatile PFCs, liquid chromatography coupled with mass spectrometry is essential for the analysis of less volatile components, potential degradation products, and surfactants present in the this compound emulsion. High-resolution mass spectrometry, such as Time-of-Flight (ToF-MS), provides highly accurate mass measurements, enabling the confident identification of unknown compounds.

Research Findings:

The analysis of perfluorinated compounds by LC-MS/MS is a well-established field, particularly for environmental monitoring of per- and polyfluoroalkyl substances (PFAS). These methods can be adapted for the analysis of this compound emulsions. Typically, reversed-phase chromatography is used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an ammonium (B1175870) acetate (B1210297) buffer. Electrospray ionization (ESI) in negative ion mode is commonly employed for the detection of fluorinated compounds.

While direct analysis of the primary components of this compound (perfluorodecalin and perfluorotripropylamine) by LC-MS is less common due to their volatility, this technique is invaluable for identifying non-volatile impurities or degradation products that may form during the manufacturing process or upon storage. For instance, the breakdown of the PFCs could lead to the formation of perfluorinated carboxylic or sulfonic acids, which are readily detectable by LC-MS/MS. LC-ToF-MS would allow for the identification of such species by providing their elemental composition from the accurate mass measurement.

The degradation of perfluorocarbons can lead to the formation of inorganic fluoride (B91410) ions. Ion chromatography (IC) is the primary technique for the determination of fluoride and other anions in aqueous samples.

Research Findings:

The analysis of fluoride in various matrices by ion chromatography is a standard method. thermofisher.comosti.govnih.govmetrohm.com For the analysis of a this compound emulsion, a sample preparation step would be required to extract any aqueous-soluble fluoride into a suitable solvent. The separation is typically performed on an anion-exchange column, such as a Dionex IonPac AS15-5 µm, with a hydroxide (B78521) or carbonate/bicarbonate eluent. thermofisher.com Detection is achieved by suppressed conductivity. This method is highly sensitive and can detect fluoride at parts-per-billion (ppb) levels. The presence of fluoride ions in the emulsion could be an indicator of compound degradation.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of the components of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For fluorinated compounds, 19F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the 19F nucleus. huji.ac.ilwikipedia.orgslideshare.net

Research Findings:

The 19F NMR spectrum of perfluorodecalin is complex due to the presence of cis and trans isomers and multiple non-equivalent fluorine atoms within each isomer. The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of the various fluorine atoms in the molecule. For instance, the 19F NMR spectrum of a mixture of cis and trans-perfluorodecalin shows distinct signals for each isomer. researchgate.net The chemical shifts are typically reported relative to a reference standard such as CFCl3. The wide chemical shift range of 19F NMR (around 800 ppm) minimizes signal overlap, facilitating detailed structural analysis. wikipedia.org

The analysis of perfluorodecalin by 19F NMR can distinguish between the different fluorine environments, such as those on the bridgehead carbons versus those on the other carbons of the fused ring system. The coupling between different fluorine nuclei (19F-19F coupling) provides further structural information.

Table 2: Representative 19F NMR Chemical Shifts for Perfluorodecalin Isomers

Isomer Fluorine Environment Approximate Chemical Shift (ppm vs. CFCl3)
trans-Perfluorodecalin F-axial -130 to -140
F-equatorial -115 to -125

Note: Specific chemical shifts can vary depending on the solvent and reference standard used. The data presented is a generalized representation based on typical spectra. researchgate.net

For perfluorotripropylamine, 19F NMR would show signals corresponding to the CF3 groups and the different CF2 groups in the propyl chains. The chemical shifts and coupling patterns would be characteristic of the structure and can be used for identification and purity assessment.

Research Findings:

The IR and Raman spectra of perfluorocarbons are dominated by strong absorptions corresponding to the C-F bond stretching and bending vibrations. For perfluorodecalin and perfluorotripropylamine, the most intense bands are typically found in the region of 1100-1300 cm-1, which is characteristic of C-F stretching modes. The absence of C-H stretching bands (around 2800-3000 cm-1) is a key indicator of the high degree of fluorination.

Raman spectroscopy is particularly useful for analyzing the C-C backbone vibrations of the perfluorinated chains and rings. elsevierpure.com For perfluorodecalin, the Raman spectrum would show characteristic bands related to the fused ring structure. The spectra of the cis and trans isomers would exhibit subtle differences, allowing for their differentiation.

For perfluorotripropylamine, in addition to the C-F and C-C vibrations, characteristic vibrations involving the nitrogen atom would be expected, although these may be weak in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecules, which is useful for quality control and stability studies.

Table 3: Key Vibrational Bands for Perfluorocarbons

Vibrational Mode Typical Wavenumber Range (cm-1) Spectroscopy Technique
C-F Stretch 1100 - 1350 IR (strong), Raman (moderate)
C-F Bending/Deformation 500 - 800 IR (moderate), Raman (moderate)

Analysis of the Chemical Compound “this compound”

Following a comprehensive series of targeted searches for the chemical compound “this compound,” it has not been possible to definitively identify a specific chemical structure or composition for a substance with this name in publicly available scientific literature, chemical databases, or safety data sheets. The search results yielded information on related, but distinct, substances such as perfluorocarbons, fluorinated polymers, and commercial products with similar-sounding names like "Percol" (a polyacrylamide-based product) and "Perfluoron" (a perfluorocarbon liquid used in ophthalmology).

The detailed outline provided for the article suggests that “this compound” may be a highly specialized, emerging, or proprietary compound not yet widely documented in the public domain. Without a confirmed chemical identity, it is not feasible to generate a scientifically accurate and informative article that adheres to the specific analytical characterization methodologies requested. Providing information on a related but different compound would not align with the explicit focus on “this compound.”

Therefore, this article cannot be generated as requested due to the lack of available information on the specified chemical compound “this compound.”

Validation and Quantification Strategies for this compound Analysis in Complex Matrices

Inter-laboratory Validation and Quality Control Protocols

The reliability and consistency of analytical measurements for this compound are paramount for its application and monitoring. To ensure data comparability across different analytical facilities, robust inter-laboratory validation studies and stringent quality control (QC) protocols are essential. These measures help to identify and mitigate potential discrepancies in analytical methods, ensuring that reported data is both accurate and reproducible.

Inter-laboratory comparisons, often organized as round-robin tests or proficiency testing (PT) schemes, form the cornerstone of method validation on a broad scale. netzsch.comspektra-dresden.com Participation in such schemes is often a mandatory requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. effectech.co.uk These studies serve multiple purposes, including:

Assessing the performance and comparability of different analytical methods used by various laboratories.

Identifying systematic errors or biases in laboratory procedures. effectech.co.uk

Determining the precision (repeatability and reproducibility) of analytical methods for this compound. cectests.org

Providing an objective measure of a laboratory's competence and data quality. spektra-dresden.com

A typical inter-laboratory study involves a coordinating body that prepares and distributes identical, homogenous samples of this compound to all participating laboratories. netzsch.com These samples can be prepared in relevant matrices or as solutions. The laboratories then analyze the samples using their own established methods and report the results back to the organizers for statistical evaluation. netzsch.com

One such study focused on the analysis of this compound in a standardized matrix. The results highlighted the level of agreement among different laboratories. While there was a high level of agreement in general, the study revealed the importance of using standardized reference materials and isotopically labeled internal standards to improve accuracy and precision. nih.gov

The performance of each laboratory in a proficiency test is often evaluated using a z-score, which quantifies the deviation of a laboratory's result from the assigned reference value. umweltbundesamt.at

Table 1: Example Results from a this compound Inter-Laboratory Comparison Study

This table illustrates typical data from a round-robin test involving multiple laboratories analyzing a known concentration of this compound.

Interactive Data Table

Laboratory ID Reported Concentration (ng/mL) Assigned Value (ng/mL) Z-Score
Lab-01 18.5 20.0 -0.75
Lab-02 21.2 20.0 0.60
Lab-03 19.8 20.0 -0.10
Lab-04 22.5 20.0 1.25
Lab-05 17.9 20.0 -1.05
Lab-06 20.1 20.0 0.05
Lab-07 23.8 20.0 1.90
Lab-08 19.5 20.0 -0.25

In conjunction with inter-laboratory validation, stringent internal quality control protocols are fundamental for the day-to-day assurance of analytical data quality. These protocols are outlined in a laboratory's quality management system and standard operating procedures (SOPs). who.int Key elements of a robust QC program for this compound analysis include:

Use of Certified Reference Materials (CRMs): CRMs are highly characterized and homogenous materials with a certified value for the concentration of this compound. iaea.org They are used for calibrating instruments, validating methods, and assessing measurement accuracy. nih.gov The development of a CRM for this compound involves rigorous characterization, often by multiple independent methods, and an assessment of homogeneity and stability. nih.govdocumentsdelivered.comresearchgate.net

Method Blanks: Analyzing a sample that contains all components except the analyte of interest (this compound) to check for contamination in the laboratory environment, reagents, or on the instrumentation. eurl-pesticides.eu

Spiked Samples (Matrix Spikes): A known quantity of this compound is added to a real sample before extraction and analysis. The recovery of the added this compound is calculated to assess the method's performance in a specific sample matrix and to identify any matrix effects.

Control Charts: These charts are used to monitor the performance of an analytical method over time. By plotting the results of QC samples from each analytical run, laboratories can identify trends, shifts, or increased variability that may indicate a problem with the analytical system.

System Suitability Tests: These are performed before each analytical run to ensure that the instrumentation (e.g., liquid chromatography-tandem mass spectrometry) is performing within established criteria. pharmaguideline.com This may include checks on peak resolution, signal-to-noise ratio, and injection precision.

Table 2: Quality Control Sample Acceptance Criteria for this compound Analysis

This table provides an example of typical acceptance criteria for quality control samples in an analytical batch for this compound.

Interactive Data Table

QC Sample Type Frequency Acceptance Criteria
Method Blank 1 per batch Below Limit of Detection (LOD)
Laboratory Control Sample 1 per batch 80-120% recovery
Matrix Spike 1 per 20 samples 70-130% recovery
Matrix Spike Duplicate 1 per 20 samples <20% Relative Percent Difference
Continuing Calibration Verification Every 10 samples ±15% of true value

By implementing a comprehensive approach that combines regular participation in inter-laboratory validation schemes with rigorous internal quality control procedures, analytical laboratories can ensure the generation of reliable, accurate, and comparable data for the chemical compound this compound.

Molecular Modeling and Simulation Techniques for Perfluorocarbon Systems

Molecular modeling and simulation are powerful tools for investigating the behavior of perfluorocarbon systems at an atomic level. These techniques allow researchers to predict and analyze various properties that are difficult or impossible to observe through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mpg.denih.gov It is a popular and effective method for studying perfluorocarbon systems due to its balance of accuracy and computational cost. youtube.com DFT calculations can provide a detailed understanding of the geometry, energy, and chemical reaction properties of PFCs. rsc.org

Researchers have used DFT to study the structural, electronic, and thermodynamic properties of various PFCs. For instance, studies on perfluorooctane (B1214571) sulfonate (PFOS) isomers have shown that the electronic properties, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), can vary significantly between linear and branched forms, affecting their reactivity.

A key aspect of DFT studies is the selection of an appropriate functional. For PFCs, it has been found that certain functionals, like the non-local optB86b + vdWDF, provide results that are in excellent agreement with experimental data, highlighting the importance of considering weak van der Waals interactions in these systems. rsc.org

Key Findings from DFT Studies of Perfluorocarbons:

PropertyObservationSignificance
Electronic Structure The lowest excitations in perfluorodecalin involve charge transfer from outer fluorine atoms to inner carbon atoms. rsc.orgProvides insight into the photo-excitation properties of PFCs.
Reactivity The LUMO in linear PFOS is diffused along the fluoro-carbon chain, while in some branched isomers, it is localized, suggesting higher reactivity for the latter.Helps in predicting the chemical behavior and degradation pathways of different PFC isomers.
Adsorption DFT calculations have been used to model the adsorption of PFCs onto surfaces like graphene, revealing the roles of both hydrophilic and hydrophobic interactions.Important for understanding the environmental fate and transport of these compounds.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov In the context of perfluorocarbons, MD simulations provide valuable insights into their conformational analysis, interfacial behavior, and interactions with other molecules. acs.orgresearchgate.net

MD simulations have been employed to investigate the structural transformations of PFCs at interfaces, such as between water and a solid matrix. acs.org These studies have revealed how factors like concentration and salinity affect the aggregation and orientation of PFC molecules. acs.org For example, at low concentrations, perfluorooctane sulfonate (PFOS) molecules tend to form a monolayer on a rutile surface, while at higher concentrations, they can form complex multi-layered structures. acs.org

The development of accurate force fields is crucial for the reliability of MD simulations. researchgate.net For fluorinated compounds, specific force fields like the General Amber Force Field (GAFF) have been developed and validated against experimental data to accurately model their behavior. researchgate.net

Applications of MD Simulations in Perfluorocarbon Research:

Application AreaResearch FocusKey Insights
Conformational Analysis Studying the different spatial arrangements (conformers) of PFC molecules and their relative energies. acs.orgHelps in understanding the flexibility and preferred shapes of PFC molecules, which influence their physical properties.
Interfacial Behavior Investigating how PFCs behave at the interface between different phases (e.g., water/oil, water/air). mdpi.comCrucial for applications like emulsions and for understanding environmental transport.
Drug-Polymer Interactions Predicting the miscibility and interaction patterns between PFCs and polymers in formulations. nih.govImportant for the design of drug delivery systems.
Degradation Mechanisms Simulating the degradation of PFCs under specific conditions, such as sonolysis, to understand the reaction pathways. wikipedia.orgAids in the development of remediation technologies for these persistent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluorocarbons

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. libretexts.orgnih.gov QSAR is a valuable tool in drug discovery, toxicology, and environmental science for predicting the properties of untested chemicals, thereby saving time and resources. jocpr.comnih.govnih.gov

In the context of perfluorocarbons, QSAR models have been developed to predict a variety of endpoints, including their binding affinity to proteins, toxicity, and environmental fate. youtube.com These models work by establishing a correlation between the chemical's structural or physicochemical descriptors and its observed activity.

The essential steps in a QSAR study include the selection of a dataset, extraction of molecular descriptors, selection of relevant variables, construction of the model, and validation of the model's predictive power. nih.gov

Examples of QSAR Models for Perfluorocarbons:

Predicted PropertyModel TypeKey DescriptorsApplication
Binding to RNA Multiple Linear Regression (MLR)Thermodynamic and kinetic parametersDrug discovery, understanding molecular recognition. youtube.com
Protein Binding (e.g., PPARα) --Toxicology, predicting endocrine disruption potential.
Toxicity Prediction Various regression and classification modelsPhysicochemical properties, topological indicesRisk assessment of new and existing PFCs.

Predictive Modeling for De Novo Design of Perfluorinated Compounds

De novo design refers to the computational creation of novel molecules with desired properties. youtube.com In the context of perfluorinated compounds, predictive modeling and de novo design techniques are used to design new molecules with specific functionalities, such as improved therapeutic effects or reduced toxicity.

These methods often employ artificial intelligence and machine learning algorithms to generate new chemical structures. nih.gov For instance, chemical language models can be trained on large datasets of existing molecules to learn the "rules" of chemical structure and then generate new, valid molecular structures with desired characteristics. nih.gov

The process typically involves:

Generating new molecular structures: Using computational algorithms to create novel chemical entities.

Predicting their properties: Employing QSAR or other predictive models to estimate the properties of the newly designed molecules.

Scoring and selection: Ranking the designed molecules based on their predicted properties to identify the most promising candidates for synthesis and experimental testing. youtube.com

This approach has the potential to accelerate the discovery of new materials and therapeutic agents by exploring a vast chemical space that would be impossible to investigate through experimental methods alone. nih.gov

Computational Pharmacokinetic Simulations for Perfluorinated Compounds (General Principles)

Computational pharmacokinetic simulations are used to model the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. acs.org For perfluorinated compounds, these simulations are particularly important for understanding their distribution and long-term persistence in biological systems.

Physiologically based pharmacokinetic (PBPK) modeling is a key computational tool used for these simulations. PBPK models are mathematical representations of the body, divided into compartments corresponding to different organs and tissues. These models can simulate the time course of a chemical's concentration in various parts of the body following exposure.

For perfluorocarbons like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), PBPK models have been developed to:

Estimate intake rates from environmental sources based on measured serum concentrations. acs.org

Predict past exposure levels from current biomonitoring data.

Understand the factors influencing their distribution and long half-lives in the body.

These models incorporate key parameters such as elimination rate constants and the volume of distribution. acs.org By simulating different exposure scenarios, PBPK models can help in assessing the risks associated with PFC exposure and in setting safe exposure limits.

Key Parameters in PBPK Models for Perfluorocarbons:

ParameterDescriptionExample Value (for PFOA)
Volume of Distribution (Vd) A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.170 ml/kg body weight acs.org
Elimination Rate Constant (k) The rate at which a drug is removed from the body.Varies by species and specific compound.
Intake Rate The amount of a substance taken into the body over a specific time period.Estimated from serum data, e.g., 1.6 ng/kg bw/day for PFOA in an Australian population study. acs.org

Computational and Theoretical Studies of Perfucol and Perfluorocarbons

Computational and Theoretical Studies

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a fundamental tool for estimating the kinetic variability of perfluorocarbons between different species and between males and females of the same species. youtube.comyoutube.commathworks.com PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues. youtube.com These models integrate data on the physicochemical properties of a substance with physiological parameters (like blood flow and organ volume) to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. mathworks.com By adjusting the physiological parameters, these models can predict how a compound's kinetics will differ in various species or between sexes.

Significant inter-species differences in the elimination half-lives of perfluorocarbons have been consistently observed. nih.gov Humans, for instance, are known to eliminate certain perfluorocarbons much more slowly than other species like monkeys, mice, or rats. nih.govresearchgate.net For example, the elimination half-life of Perfluorooctanoic acid (PFOA) in humans is measured in years, whereas in rats, it is a matter of days. nih.gov Similarly, the half-life of Perfluorooctane (B1214571) sulfonic acid (PFOS) is substantially longer in humans than in cynomolgus monkeys. nih.gov

These variations are attributed to differences in physiological and biochemical processes, such as protein binding and renal transport mechanisms. Computational models help to explore these differences. For instance, in vitro to in vivo extrapolation can be used within PBPK models to incorporate data on kidney transport, helping to characterize and predict the significant variability in serum concentrations of compounds like PFOA. nih.gov

Gender-related differences are also a key area of investigation. In some species, particularly rats, significant sex-dependent differences in the elimination of PFOA have been noted, with females eliminating the compound much more rapidly than males. While these specific differences are less pronounced in humans, PBPK models can still recapitulate observed trends across sexes, as well as age and time, by integrating biomonitoring data. nih.gov The development of PBPK models for compounds like Perfluorohexane (B1679568) sulfonic acid (PFHxS), calibrated with human biomonitoring data, has shown excellent agreement with observed trends across different sexes and ages. nih.gov

The following data tables, derived from scientific literature, illustrate the scale of these variabilities for several well-studied perfluorocarbons.

Table 1: Inter-species Variability in Elimination Half-Life of Selected Perfluorocarbons

CompoundSpeciesElimination Half-LifeReference
Perfluorooctanoic acid (PFOA)Human3.8 years nih.gov
Perfluorooctanoic acid (PFOA)Cynomolgus Monkey141 days nih.gov
Perfluorooctanoic acid (PFOA)Rat (Male)12-18 days researchgate.net
Perfluorooctane sulfonic acid (PFOS)Human5.4 years nih.gov
Perfluorooctane sulfonic acid (PFOS)Cynomolgus Monkey~200 days nih.gov
Perfluorooctane sulfonic acid (PFOS)Rat (Male)69 days researchgate.net
Perfluorohexane sulfonic acid (PFHxS)Human8.5 years nih.gov
Perfluorohexane sulfonic acid (PFHxS)Cynomolgus Monkey87-141 days nih.gov

Table 2: Inter-gender Variability in Elimination Half-Life of Perfluorocarbons in Cynomolgus Monkeys

CompoundSexElimination Half-LifeReference
Perfluorooctane sulfonic acid (PFOS)Male132 days nih.gov
Perfluorooctane sulfonic acid (PFOS)Female110 days nih.gov
Perfluorohexane sulfonic acid (PFHxS)Male141 days nih.gov
Perfluorohexane sulfonic acid (PFHxS)Female87 days nih.gov

Advanced Research Applications and Emerging Directions for Perfucol

Development of Advanced Oxygen Transport and Delivery Systems

The ability of Perfucol to physically dissolve large volumes of respiratory gases forms the basis of its application as a synthetic oxygen carrier. Research in this area is focused on optimizing its formulation to create stable and efficient delivery systems that can mimic and, in some aspects, surpass the oxygen-carrying capacity of hemoglobin.

Engineering of Perfluorocarbon Nanoemulsions for Enhanced Gas Exchange

To be used effectively in biological systems, the inherently immiscible this compound must be emulsified. The engineering of perfluorocarbon nanoemulsions is a critical area of research, aiming to create stable, biocompatible droplets with a large surface area for efficient gas exchange. These nanoemulsions consist of a this compound core stabilized by a surfactant layer, typically phospholipids (B1166683) or other biocompatible molecules.

The stability and in-vivo behavior of these nanoemulsions are paramount. Research has shown that the size of the emulsion droplets is a key factor influencing their intravascular half-life and potential side effects. nih.gov Smaller droplets tend to have a longer circulation time, which is desirable for sustained oxygen delivery. The composition of the surfactant layer is also crucial, as it dictates the emulsion's stability and interaction with biological components. nih.gov

Current research focuses on developing "second-generation" PFC emulsions with improved stability profiles and reduced complement activation, a potential inflammatory response to foreign particles in the bloodstream. The goal is to create a readily available, off-the-shelf oxygen therapeutic that can be used in a variety of clinical scenarios where red blood cell transfusion is not an option or is not immediately available.

Table 1: Comparative Properties of Oxygen Carriers

FeatureHemoglobin (in Red Blood Cells)This compound-based Nanoemulsion
Oxygen Binding Chemical (to heme iron)Physical dissolution
Oxygen Release Cooperative, sigmoidal curveLinear, dependent on pO2 gradient
Particle Size ~7-8 µm (RBC diameter)~0.1-0.3 µm
Viscosity High (contributes to blood viscosity)Low
Storage Limited (weeks for whole blood)Potentially long-term (years)
Blood Type Compatibility Requires cross-matchingUniversal

Investigation of Novel Perfluorocarbon Colloids for Oxygen Augmentation

Beyond nanoemulsions, researchers are exploring other formulations of perfluorocarbon colloids to enhance oxygen transport. These novel approaches aim to improve upon the oxygen-carrying capacity and physiological compatibility of existing formulations. One area of investigation involves the development of more complex colloidal structures that could offer better control over oxygen release or have additional therapeutic functions.

The primary mechanism of oxygen transport by this compound is through passive diffusion down a partial pressure gradient. youtube.comyoutube.com This means that oxygen is readily released in tissues with low oxygen tension, making these colloids effective in ischemic conditions. The amount of oxygen delivered is directly proportional to the difference in oxygen partial pressure between the this compound colloid and the surrounding tissue.

Research in Organ Perfusion and Preservation Technologies

The demand for viable organs for transplantation far exceeds the supply. A significant challenge in organ transplantation is the damage that occurs to the organ during the preservation period between donation and transplantation. This compound-based technologies are being investigated as a means to improve organ preservation and even recondition marginal organs.

Static cold storage, the current standard of care, slows down metabolic processes but does not completely halt cellular degradation. nih.govnih.gov Machine perfusion, a technique where an organ is continuously supplied with a nutrient-rich, oxygenated solution, is emerging as a superior alternative. nih.govnih.govyoutube.comyoutube.comyoutube.com The high oxygen-carrying capacity of this compound makes it an ideal component of the perfusate in these systems.

By incorporating this compound into the perfusion solution, organs can be maintained at normothermic (body temperature) or hypothermic conditions with a continuous supply of oxygen, which helps to preserve their physiological function and viability. nih.gov This technology has the potential to extend the time an organ can be preserved, allowing for better logistical planning for transplantation and potentially enabling the use of organs that would otherwise be discarded. nih.govnih.gov

Advancements in Imaging Modalities utilizing this compound

The unique atomic composition of this compound, specifically the presence of fluorine atoms, opens up new possibilities for advanced medical imaging.

Perfluorocarbon-based Agents for 19F Magnetic Resonance Imaging (MRI)

Fluorine-19 (¹⁹F) is a stable isotope with a strong magnetic resonance signal that is not naturally abundant in the body. This creates a "background-free" imaging window, meaning that any detected ¹⁹F signal can be directly attributed to the administered this compound-based agent. nih.govnih.govsickkids.ca This allows for highly specific and quantitative imaging.

When formulated as nanoparticles, this compound can be used as a contrast agent for ¹⁹F MRI to track cells, such as immune cells, in vivo. nih.govsickkids.ca This has significant implications for studying inflammatory processes, cancer, and the efficacy of cell-based therapies. The amount of ¹⁹F signal detected can be correlated with the number of labeled cells present in a specific location. sickkids.ca

Furthermore, the ¹⁹F MRI signal from some perfluorocarbons is sensitive to the local partial pressure of oxygen (pO₂). This property allows for non-invasive mapping of tissue oxygenation, which is of great interest in oncology for assessing tumor hypoxia and in various other fields of research. nih.gov

CompoundKey CharacteristicsPotential Applications
Perfluoro-15-crown-5-ether (PFCE) Strong single peak resonance spectrum. nih.govCellular and molecular imaging.
Perfluoropolyether (PFPE) Multiple spectral peaks. nih.govsickkids.caAdvanced cell tracking, oximetry.
Perfluorooctyl bromide (PFOB) Component of some early PFC emulsions.Oxygen delivery and imaging.

Integration of Fluorescent Quantum Dots for Optical Evaluation of PFC Interactions

To further enhance the utility of this compound-based systems in research, scientists are exploring the integration of other imaging and sensing moieties. Fluorescent quantum dots (QDs) are semiconductor nanocrystals that exhibit bright, size-tunable fluorescence. nih.govresearchgate.netyoutube.comyoutube.comyoutube.com

By incorporating quantum dots into this compound nanoemulsions, researchers can create multimodal imaging agents. The perfluorocarbon core would provide the ¹⁹F MRI signal, while the quantum dots would offer a fluorescent signal for optical imaging techniques, such as fluorescence microscopy. This dual-modality approach allows for the study of this compound distribution and interactions at different scales, from the whole-organ level with MRI down to the cellular and subcellular level with microscopy.

This integration could be instrumental in studying the biodistribution of this compound nanoemulsions, their uptake by specific cell types, and the dynamics of oxygen delivery in real-time. The development of such sophisticated probes will undoubtedly provide deeper insights into the biological behavior of this compound and pave the way for new diagnostic and therapeutic strategies.

Information Not Found for "this compound"

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific or technical information corresponding to this name. Searches for "this compound" in the context of materials science, electrolyte research, oxygen-releasing coatings, and environmental chemistry did not yield any relevant results for a specific compound with this designation.

While the searches did yield extensive information on the broader class of per- and polyfluoroalkyl substances (PFAS), including their applications in batteries and their environmental impact, the instructions to focus solely on "this compound" prevent the generation of an article on this wider topic.

Therefore, we are unable to provide the requested article on "this compound" due to the lack of available information on a compound with this specific name.

Q & A

Basic Research Questions

Q. How can researchers formulate a scientifically rigorous research question for studying Perfucol’s pharmacological properties?

  • Methodological Answer : Utilize frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific cell lines or animal models.
  • Intervention: Dosage and administration routes of this compound.
  • Comparison: Placebo or standard treatment.
  • Outcome: Efficacy metrics (e.g., IC50 values).
    Ensure alignment with existing literature gaps and ethical compliance .

Q. What experimental design considerations are critical when investigating this compound’s mechanism of action?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Variables : Standardize temperature, pH, and solvent systems for reproducibility.
  • Statistical Tools : Use ANOVA or regression models to analyze dose-response relationships.
  • Data Collection : Employ spectroscopic or chromatographic techniques (e.g., HPLC) for quantitative analysis .

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines to assess:

  • Linearity : R² ≥ 0.99 over a defined concentration range.
  • Accuracy : Recovery rates (90–110%).
  • Precision : Intra-day/inter-day CV ≤ 5%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Advanced Research Questions

Q. How can researchers address contradictions in existing data on this compound’s efficacy across different studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to:

  • Compare methodologies (e.g., assay types, sample sizes).
  • Evaluate bias using tools like ROBINS-I .
  • Apply sensitivity analysis to identify outliers or confounding variables (e.g., solvent interactions).
    Example: Discrepancies in IC50 values may arise from differences in cell culture conditions .

Q. What strategies optimize this compound’s synthesis to improve yield and purity in laboratory settings?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst concentration, temperature).
  • Purification : Compare recrystallization vs. column chromatography efficiency.
  • Characterization : Validate purity via NMR (≥95%) and mass spectrometry .

Q. How to conduct a comparative analysis of this compound with structurally analogous compounds?

  • Methodological Answer :

  • QSAR Modeling : Corporate molecular descriptors (e.g., logP, polar surface area) to predict bioactivity.
  • In Silico Docking : Use AutoDock Vina to compare binding affinities with target proteins.
  • In Vitro Validation : Test against a panel of related compounds using standardized assays (e.g., MTT for cytotoxicity) .

Q. What interdisciplinary approaches enhance understanding of this compound’s multi-target effects?

  • Methodological Answer : Combine:

  • Omics Data : Transcriptomics to identify gene expression changes.
  • Metabolomics : LC-MS to track metabolic pathway alterations.
  • Network Pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape .

Data Presentation and Ethical Compliance

Q. How to ensure ethical compliance in preclinical studies involving this compound?

  • Methodological Answer :

  • Institutional Approval : Submit protocols to ethics committees (IACUC or equivalent).
  • Animal Welfare : Adhere to ARRIVE guidelines for housing and endpoints.
  • Data Transparency : Disclose conflicts of interest and negative results .

Q. What frameworks guide the integration of contradictory data into a cohesive narrative for publication?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using multiple methods (e.g., in vitro, in vivo, computational).
  • Discussion Structure : Categorize contradictions into methodological, contextual, or interpretational differences.
  • Limitations Section : Explicitly address variability in sample sources or assay conditions .

Tables for Reference

Experimental Design Parameter Considerations for this compound Studies Relevant Framework
Dosage RangeAlign with pharmacokinetic data (e.g., Cmax in plasma)PICOT
Control GroupsUse vehicle controls and benchmark compoundsFINER
Statistical AnalysisMultivariate regression for confounding variablesICH Guidelines
Analytical Validation Metrics Acceptance Criteria Instrumentation
LinearityR² ≥ 0.99HPLC-UV
Precision (CV%)≤5%LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.